4-[(1,3-benzodioxol-5-ylmethyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
4-[(1,3-benzodioxol-5-ylmethyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole group, an indole moiety, and a benzohydrazide linkage, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-benzodioxol-5-ylmethyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the benzodioxole intermediate through the reaction of catechol with formaldehyde under acidic conditions.
Amination: The benzodioxole intermediate is then reacted with an amine to form the benzodioxol-5-ylmethylamine derivative.
Hydrazide Formation: The benzodioxol-5-ylmethylamine is further reacted with a benzohydrazide derivative under reflux conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-benzodioxol-5-ylmethyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or indole moieties, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
4-[(1,3-benzodioxol-5-ylmethyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(1,3-benzodioxol-5-ylmethyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoic acid
- Ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoate
Uniqueness
4-[(1,3-benzodioxol-5-ylmethyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide stands out due to its unique combination of benzodioxole, indole, and benzohydrazide moieties, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C23H18N4O4 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylamino)-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C23H18N4O4/c28-22(27-26-21-17-3-1-2-4-18(17)25-23(21)29)15-6-8-16(9-7-15)24-12-14-5-10-19-20(11-14)31-13-30-19/h1-11,24-25,29H,12-13H2 |
InChI Key |
MWLMQUOWLIYXJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CC=C(C=C3)C(=O)N=NC4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
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